molecular formula C13H14N4O B5698558 N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide

N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide

Cat. No. B5698558
M. Wt: 242.28 g/mol
InChI Key: ZBGIGGKIKGSCBX-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide, also known as IA, is a chemical compound that has been extensively studied for its potential use in the field of medicine. IA is a hydrazone derivative that has shown promising results in various scientific research studies.

Scientific Research Applications

N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-tubercular properties. N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has also been studied for its potential use as an anti-diabetic agent. The compound has been shown to inhibit the activity of various enzymes such as α-amylase, α-glucosidase, and aldose reductase, which are involved in the pathogenesis of diabetes.

Mechanism of Action

The mechanism of action of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has also been shown to inhibit the activation of various signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2). N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has also been shown to exhibit anti-cancer effects by inducing cell cycle arrest and apoptosis in various cancer cell lines. The compound has been shown to exhibit anti-microbial effects by inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has various advantages and limitations for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has also been shown to exhibit a wide range of pharmacological effects, making it a versatile compound for various scientific research applications. However, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has some limitations for lab experiments. The compound has poor solubility in water, which can make it difficult to use in certain experimental setups. N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide also has poor bioavailability, which can limit its potential use as a drug candidate.

Future Directions

There are various future directions for N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide research. One potential direction is to study the compound's potential use as an anti-diabetic agent. Further research is needed to elucidate the mechanism of action of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide in inhibiting various diabetes-associated enzymes. Another potential direction is to study the compound's potential use as an anti-cancer agent. Further research is needed to determine the efficacy of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide in vivo and to identify the molecular targets of the compound. N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide can also be modified to improve its solubility and bioavailability, making it a more viable drug candidate.

Synthesis Methods

N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 4-(1H-imidazol-1-yl)benzaldehyde and aceto hydrazide in the presence of a catalyst. The resulting compound is then purified using various techniques such as recrystallization and column chromatography. The purity of the compound is confirmed using techniques such as NMR and mass spectrometry.

properties

IUPAC Name

N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-10(15-16-11(2)18)12-3-5-13(6-4-12)17-8-7-14-9-17/h3-9H,1-2H3,(H,16,18)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGIGGKIKGSCBX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C)C1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C)/C1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]acetamide

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